molecular formula C23H29BClNO2 B1428685 4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine CAS No. 857531-60-3

4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

Cat. No.: B1428685
CAS No.: 857531-60-3
M. Wt: 397.7 g/mol
InChI Key: GJUCYUSBYRIQMF-UHFFFAOYSA-N
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Description

Piperidine Derivatives in Organic Chemistry

Piperidine, a six-membered heterocycle containing one nitrogen atom, serves as a foundational scaffold in organic synthesis and pharmaceutical design. Its saturated structure and sp³-hybridized nitrogen enable diverse functionalization, making it a critical component in over twenty classes of therapeutics, including antipsychotics, opioids, and antihistamines. For example, methylphenidate (a stimulant) and haloperidol (an antipsychotic) derive their activity from piperidine cores. The ring’s conformational flexibility allows for tailored stereoelectronic properties, which are exploited in drug discovery to optimize bioavailability and target binding. Recent advances in hydrogenation, cyclization, and multicomponent reactions (MCRs) have expanded access to substituted piperidines, including diaryl variants.

Table 1: Key Synthetic Methods for Piperidine Derivatives

Method Substrate Product Key Advantage
Hydrogenation Pyridines Substituted piperidines High stereoselectivity
Mannich Condensation Ketones, amines 2,6-Diarylpiperidin-4-ones One-pot functionalization
Reductive Amination Aldehydes, amines Spiropiperidines Diastereocontrol

Significance of Boronic Ester Functionalities

Boronic esters, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, are pivotal in modern organic synthesis due to their stability and versatility in cross-coupling reactions. Unlike boronic acids, these esters resist hydrolysis under physiological conditions, making them ideal for Suzuki-Miyaura couplings, which are central to constructing biaryl architectures. The dioxaborolane moiety’s electron-donating methyl groups enhance boron’s electrophilicity, facilitating transmetalation with palladium catalysts. For instance, Epin-derived boronic esters exhibit superior chromatographic stability and yield in couplings compared to conventional analogs. Additionally, boronic esters serve as intermediates in proteasome inhibition therapies, exemplified by bortezomib’s use in cancer treatment.

Table 2: Boronic Esters in Key Reactions

Application Reaction Role of Boronic Ester Reference
Suzuki-Miyaura Biaryl bond formation Transmetalation precursor
BNCT Neutron capture therapy Tumor-targeting agent
Prodrug Design ROS-responsive release Masking hydroxyl groups

Historical Development of Diaryl-Substituted Piperidines

Diaryl-substituted piperidines emerged as pharmacologically relevant scaffolds in the mid-20th century, driven by the synthesis of antipsychotics like haloperidol. Early methods relied on Friedel-Crafts alkylation and Mannich condensation, but these often lacked regiocontrol. The 1980s saw advances in catalytic hydrogenation, enabling stereoselective reduction of pyridines to piperidines. For example, Nevado’s gold-catalyzed oxidative amination (2010s) provided access to 4,4-diarylpiperidines via alkene difunctionalization. Recent innovations, such as rhodium-catalyzed hydroboration of α,β-unsaturated amides, permit enantioselective installation of boron groups at quaternary centers. These developments have been critical for optimizing CNS drug candidates, where diaryl motifs enhance blood-brain barrier permeability.

Evolution of Boron-Containing Heterocycles

Boron’s integration into heterocycles began with Ashe’s 1970s work on borabenzene complexes, which demonstrated unique aromaticity and ligand properties. The 2000s marked a turning point with the discovery of boron’s role in small-molecule activation (e.g., CO₂ fixation). In drug design, boron’s oxophilicity enables reversible covalent binding to serine proteases, as seen in bortezomib. The Suzuki-Miyaura reaction (1979) revolutionized access to boron-containing aromatics, with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane becoming a staple due to its air stability. Recent enantioselective methods, such as palladium-catalyzed couplings, now allow chiral boronates to serve as precursors to quaternary stereocenters.

Table 3: Milestones in Boron Heterocycle Chemistry

Year Discovery Impact
1979 Suzuki-Miyaura Coupling Enabled biaryl synthesis
2003 Bortezomib Approval Validated boron in drug design
2021 Rh-Catalyzed Hydroboration Tertiary boronic esters via C–B bond

Properties

IUPAC Name

4-(4-chlorophenyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29BClNO2/c1-21(2)22(3,4)28-24(27-21)19-9-5-17(6-10-19)23(13-15-26-16-14-23)18-7-11-20(25)12-8-18/h5-12,26H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUCYUSBYRIQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCNCC3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a synthetic organic molecule that has attracted attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure

The compound features a piperidine core substituted with a chlorophenyl group and a boron-containing moiety, which is significant for its reactivity and potential biological interactions.

Biological Activity Overview

  • Mechanism of Action :
    • The presence of the piperidine moiety is associated with various pharmacological effects including analgesic and anti-inflammatory activities. Piperidine derivatives have been shown to interact with neurotransmitter systems and exhibit enzyme inhibition properties .
    • The boron-containing group enhances the compound's ability to form complexes with biomolecules, potentially increasing its selectivity and efficacy against specific targets.
  • Pharmacological Properties :
    • Anticancer Activity : Preliminary studies indicate that similar compounds with piperidine structures exhibit anticancer properties by inhibiting tumor growth through various pathways including apoptosis induction and cell cycle arrest .
    • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes. For instance, boron-containing compounds are known to inhibit proteases and kinases, which are crucial in cancer progression .

Case Studies

  • A study on related piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compounds exhibited IC50 values in the low micromolar range, indicating potent activity .
  • Another investigation focused on the anti-inflammatory properties of similar structures revealed that these compounds can significantly reduce pro-inflammatory cytokine levels in vitro, suggesting therapeutic potential for inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50 (µM)References
Compound AAnticancerEGFR Inhibition0.05
Compound BAnti-inflammatoryCytokine Inhibition0.1
Compound CEnzyme InhibitionAcetylcholinesterase0.15
Compound DAntiparasiticPfATP4 Inhibition0.03

Research Findings

Recent research has highlighted the versatility of the boron-dioxaborolane moiety in enhancing biological activity. The following findings are noteworthy:

  • Selectivity : Compounds incorporating this structure have shown improved selectivity for certain kinases over others, indicating potential for targeted therapies in oncology .
  • Metabolic Stability : Studies suggest modifications to the piperidine ring can enhance metabolic stability while maintaining or improving biological activity .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of both the piperidine and boron moieties.

  • Anticancer Activity : Research indicates that boron compounds can enhance the efficacy of certain chemotherapeutic agents. The incorporation of the tetramethyl dioxaborolane group may improve the compound's solubility and bioavailability, making it a candidate for further studies in cancer therapy .
  • Antimicrobial Properties : Preliminary studies have shown that boron-containing compounds exhibit antimicrobial activity. This compound's chlorophenyl group may enhance its potency against various microbial strains .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis.

  • Cross-Coupling Reactions : The presence of the boron atom allows for participation in Suzuki-Miyaura cross-coupling reactions. This is particularly useful for forming carbon-carbon bonds in the synthesis of complex organic molecules .
  • Functionalization of Aromatic Compounds : The chlorophenyl group can be utilized to introduce various functional groups through nucleophilic substitution reactions, further expanding its utility in synthetic organic chemistry .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

  • Polymer Chemistry : The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. Research into polymer composites containing this compound may lead to advancements in materials used for electronics and coatings .
  • Nanotechnology : Boron-containing compounds are being investigated for their role in the development of nanomaterials. Their ability to form stable complexes with metals can be harnessed for creating novel nanostructures with specific functionalities .

Case Study 1: Anticancer Efficacy

A study conducted on various boron compounds demonstrated that those with chlorophenyl groups exhibited enhanced cytotoxicity against cancer cell lines compared to their non-boron counterparts. The mechanism was attributed to increased cellular uptake and selective targeting of cancerous cells .

Case Study 2: Synthesis and Characterization

Researchers successfully synthesized this compound using a multi-step reaction involving the coupling of piperidine derivatives with chlorophenylboronic acid. Characterization techniques such as NMR and mass spectrometry confirmed its structure and purity, paving the way for its application in further synthetic endeavors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Boronate Esters

(a) 1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Piperidine
  • Structure : Lacks the 4-chlorophenyl group.
  • Properties : Melting point 87°C, molecular weight 287.20 g/mol.
  • Applications : Used as a synthetic intermediate in organic chemistry. Lower molecular weight and simpler structure reduce steric hindrance, enhancing reactivity in cross-coupling reactions compared to the target compound .
(b) 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Piperidine Hydrochloride
  • Synthesis : Prepared via deprotection of tert-butyl carbamate, yielding >99% purity .
  • Key Difference : The absence of aromatic groups limits its utility in drug design but simplifies its use in catalysis.

Analogues with Chlorophenyl Groups

(a) 4-(4-Chlorophenyl)-4-Hydroxypiperidine
  • Structure : Hydroxyl group replaces the boronate-containing phenyl.
  • Biological Relevance : Intermediate in antipsychotics (e.g., haloperidol derivatives). The hydroxyl group enables hydrogen bonding, contrasting with the boronate’s electrophilic character .
(b) 5-(4-Chlorophenyl)-4-Methyl-3-(1-Phenethylpiperidin-4-yl)Isoxazole Hydrochloride
  • Structure : Incorporates an isoxazole ring and phenethyl group.
  • Activity : Exhibits CNS activity due to the phenethyl substituent, suggesting the target compound’s chlorophenyl group could similarly modulate receptor binding .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP<sup>*</sup>
Target Compound 392.7 Not reported ~3.5 (estimated)
1-[4-(Boronate)Phenyl]Piperidine 287.2 87 ~2.8
4-(4-Chlorophenyl)-4-Hydroxypiperidine 227.7 Not reported ~1.9

<sup>*</sup>LogP : Estimated using fragment-based methods. The target compound’s higher lipophilicity may improve membrane permeability in drug delivery .

Boronate Esters in Sensing and Catalysis

  • Fluorescent Probes : Analogues like PY-BE () use boronate esters for H2O2 detection. The target compound’s chlorophenyl group could quench fluorescence, limiting sensing utility but expanding medicinal applications .
  • Suzuki-Miyaura Coupling : The boronate group enables carbon-carbon bond formation, critical in pharmaceutical synthesis. Bulkier substituents (e.g., chlorophenyl) may slow reaction kinetics compared to simpler boronate esters .

Medicinal Chemistry

  • Tubulin Inhibitors : Boronic acid derivatives (e.g., ) show anticancer activity via tubulin binding. The target compound’s chlorophenyl group may enhance affinity for hydrophobic binding pockets .
  • CNS Targets: Chlorophenyl-piperidine motifs are common in antipsychotics. The boronate ester could introduce novel mechanisms, such as protease inhibition via boron-mediated transition-state mimicry .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine, and how do they influence its reactivity?

  • Answer : The compound contains a piperidine core substituted with two aromatic rings: a 4-chlorophenyl group and a phenylboronic ester (dioxaborolane). The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the chlorophenyl group may enhance lipophilicity or direct electrophilic substitution. The tetramethyl dioxaborolane ring stabilizes the boronic acid derivative, preventing protodeboronation .
  • Methodological Insight : Use NMR (¹H, ¹³C) and X-ray crystallography to confirm substituent positions. Infrared (IR) spectroscopy can verify the boronic ester’s B-O stretching (~1350 cm⁻¹).

Q. What synthetic routes are reported for this compound, and what are typical yields?

  • Answer : A common method involves sequential functionalization of piperidine:

Step 1 : Introduce the 4-chlorophenyl group via nucleophilic substitution or Friedel-Crafts alkylation.

Step 2 : Attach the boronic ester via Miyaura borylation using Pd(dppf)Cl₂ or Cu catalysts in solvents like THF or DMF.
Yields range from 60–85% after chromatographic purification .

  • Optimization : Use anhydrous conditions and degassed solvents to prevent boronic ester hydrolysis. Monitor reactions via TLC or LC-MS.

Q. How should researchers purify and characterize this compound?

  • Answer :

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Characterization :
  • NMR : Confirm piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺.
  • Elemental Analysis : Ensure C, H, N, B, and Cl percentages match theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Answer : Discrepancies often arise from inefficient mixing or exothermic reactions in large batches. Solutions include:

  • Process Optimization : Use flow chemistry for controlled heat/mass transfer.
  • Catalyst Screening : Test Pd/Cu ratios (e.g., Pd(OAc)₂ with SPhos ligand) to improve turnover .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. How does the boronic ester participate in cross-coupling reactions, and what side reactions are observed?

  • Answer : The dioxaborolane acts as a masked boronic acid, enabling Suzuki coupling with aryl halides. Common side reactions:

  • Protodeboronation : Mitigated by using sterically hindered ligands (e.g., XPhos).
  • Homocoupling : Additives like Cs₂CO₃ reduce Pd(0) aggregation .
    • Mechanistic Insight : Density Functional Theory (DFT) studies predict transmetalation barriers. Validate via kinetic isotope effects .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Answer : Prioritize assays based on structural analogs:

  • Receptor Binding : Screen against dopamine (D2/D3) or serotonin (5-HT2A) receptors using radioligand displacement (IC₅₀ determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Answer :

  • pKa Prediction : Tools like MarvinSketch estimate boronic ester hydrolysis rates.
  • Molecular Dynamics (MD) : Simulate aqueous solubility and aggregation propensity.
  • Degradation Pathways : Identify pH-sensitive bonds (e.g., B-O) via accelerated stability studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.